Product packaging for barbourin(Cat. No.:CAS No. 135402-55-0)

barbourin

Cat. No.: B1177368
CAS No.: 135402-55-0
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Description

Barbourin is a 73-amino acid disintegrin protein originally isolated from the venom of the Southeastern pygmy rattlesnake, Sistrurus miliarius barbouri . It is a high-affinity and specific antagonist of the platelet integrin αIIbβ3 (also known as GPIIb/IIIa) . Its primary research value stems from its unique Lys-Gly-Asp (KGD) peptide recognition sequence, a defining structural motif that distinguishes it from the more common Arg-Gly-Asp (RGD) sequence found in other disintegrins . This conservative Lys-for-Arg substitution is the key determinant of this compound's specificity for the αIIbβ3 integrin over other RGD-dependent integrins, making it a critical tool for studying platelet-specific functions . The mechanism of action involves this compound binding competitively to the activated αIIbβ3 receptor on platelets, thereby preventing the binding and cross-linking of fibrinogen . This blockade effectively inhibits platelet aggregation, a central process in arterial thrombosis . The structural analysis of this compound's KGD loop has been instrumental in pharmacological development, serving as the direct structural template for the design and synthesis of the antiplatelet drug eptifibatide . In research settings, this compound is used to specifically investigate integrin-mediated platelet aggregation in vitro, study outside-in and inside-out signaling in platelets, and explore the role of αIIbβ3 in various disease models, including thrombosis and cardiovascular diseases . Furthermore, studies involving recombinant this compound, including fusion proteins with albumin, demonstrate its ongoing research applicability, particularly in investigating the pharmacokinetics of antiplatelet agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

135402-55-0

Molecular Formula

C10H9NO

Synonyms

barbourin

Origin of Product

United States

Structural and Sequence Analysis of Barbourin

Primary Amino Acid Sequence Elucidation

Barbourin is a single-chain polypeptide consisting of 73 amino acids uniprot.orguniprot.org. Its amino acid composition shows high homology to other peptides within the viper venom GPIIb-IIIa antagonist family researchgate.netnih.govresearchgate.net. Early amino acid analyses of purified this compound revealed compositions very similar to other members of the snake venom disintegrin family researchgate.net. The elucidation of its primary sequence was a crucial step in understanding its function and its distinction from other known disintegrins researchgate.netnih.govuniprot.org.

Identification of the Lys-Gly-Asp (KGD) Recognition Sequence

A defining characteristic of this compound is the presence of the Lys-Gly-Asp (KGD) amino acid sequence, which serves as its primary recognition motif researchgate.netnih.govresearchgate.net. This KGD motif is situated within a functional loop region of the peptide scirp.org. This sequence is pivotal for this compound's specific recognition and binding to the glycoprotein (B1211001) IIb/IIIa (GPIIb-IIIa), also known as the αIIbβ3 integrin, on the surface of activated platelets mdpi.comscirp.orgsemanticscholar.orgnih.govebi.ac.ukmdpi.com.

Conservative Substitution of Lysine (B10760008) for Arginine and its Structural Implications

The conservative substitution of Lysine (K) for Arginine (R) within the integrin-binding sequence is considered the primary structural feature responsible for this compound's remarkable specificity for GPIIb-IIIa researchgate.netnih.govscielo.brresearchgate.netsemanticscholar.org. Studies involving venom peptide analogs with Lys substitutions have further supported that this conservative change confers GPIIb-IIIa specificity researchgate.netnih.govresearchgate.net. This substitution enhances this compound's selectivity towards the platelet glycoprotein complex GPIIb/IIIa when compared to other disintegrins that contain the canonical RGD motif scielo.br. Beyond the KGD tripeptide, the tryptophan residue immediately following the Lys-Gly-Asp sequence has also been shown to be crucial for this compound's biological activity and specificity researchgate.net. The inherent structural properties of the KGD-containing functional motif are critical for its precise recognition and interaction with the GPIIb/IIIa receptor scirp.org.

Table 1: Comparison of RGD- and KGD-containing Disintegrins

FeatureRGD-containing Disintegrins (Canonical)KGD-containing Disintegrins (e.g., this compound)
Recognition SequenceArg-Gly-Asp (RGD)Lys-Gly-Asp (KGD)
Integrin SpecificityGenerally broad, inhibits multiple RGD-dependent integrins (e.g., αIIbβ3, αVβ3, α5β1) mdpi.commdpi.comsemanticscholar.orgnih.govnih.govmdpi.comHighly specific for GPIIb-IIIa (αIIbβ3) researchgate.netnih.govscielo.brmdpi.comsemanticscholar.orgnih.govmdpi.comnih.gov
Key Structural Feature for SpecificityConservative Lys for Arg substitution researchgate.netnih.govscielo.brresearchgate.netsemanticscholar.org
Examples of Therapeutic AnalogsTirofiban (B1683177) (based on echistatin) mdpi.commdpi.commdpi.comresearchgate.netEptifibatide (B1663642) (based on this compound) mdpi.commdpi.comresearchgate.net

Molecular Mechanisms of Barbourin Integrin Interaction

Specificity for Platelet Glycoprotein (B1211001) (GP) IIb-IIIa (Integrin αIIbβ3)

Integrin αIIbβ3 is the most abundant integrin on the surface of platelets and plays a critical role in platelet aggregation by serving as a receptor for macromolecular ligands such as fibrinogen, von Willebrand factor, fibronectin, and vitronectin. nih.govoncohemakey.commdpi.commdpi.com These ligands typically contain an Arg-Gly-Asp (RGD) motif, which is recognized by several integrins. oncohemakey.commdpi.comtandfonline.comscielo.brahajournals.orgnih.gov

Unlike most disintegrins that contain the RGD motif and exhibit broader integrin binding profiles, barbourin possesses a unique Lys-Gly-Asp (KGD) sequence in place of the canonical RGD. nih.govencyclopedia.pubresearchgate.nettandfonline.comscielo.brahajournals.orgsemanticscholar.org This conservative substitution of lysine (B10760008) (K) for arginine (R) is the primary structural feature responsible for this compound's remarkable specificity for integrin αIIbβ3 compared to other RGD-dependent integrins like αvβ3. researchgate.netoncohemakey.comtandfonline.comscielo.brahajournals.orgsemanticscholar.orgnih.govresearchgate.netrupress.org Studies have shown that while many snake venoms inhibit GP IIb-IIIa, this compound is one of the few found to be specific for this integrin versus others. researchgate.netresearchgate.net

Molecular Basis of High Affinity and Selectivity Conferred by the KGD Motif

The KGD motif within this compound is central to its high affinity and selective binding to integrin αIIbβ3. semanticscholar.orgresearchgate.netrupress.orgresearchgate.net This motif interacts with the ligand-binding pocket located between the αIIb and β3 subunits of the integrin. nih.gov

Role of Lysine Residue in KGD for Specificity

The substitution of lysine for arginine in the KGD motif is crucial for this compound's specificity. tandfonline.comscielo.brsemanticscholar.orgnih.govresearchgate.netrupress.orgresearchgate.net While arginine in the RGD motif can form versatile hydrogen bonds, the lysine residue in the KGD motif appears to be better suited to form a hydrogen bond with a specific aspartate residue (Asp-224 in αIIb) within the αIIbβ3 binding site, contributing significantly to the observed selectivity. rupress.org This unique interaction with the αIIb subunit, rather than solely the β3 subunit which is common to multiple integrins, underpins the specificity.

Biophysical Studies of this compound-Integrin Binding Interactions

Biophysical studies provide insights into the dynamics of this compound's interaction with integrin αIIbβ3, including complex formation and receptor engagement. mdpi.com

Complex Formation and Receptor Engagement

This compound binds to the ligand-binding pocket of αIIbβ3, effectively blocking the binding of natural ligands like fibrinogen and thereby inhibiting platelet aggregation. fortunejournals.comahajournals.orgnih.gov The binding of ligands to integrins, including αIIbβ3, can induce conformational changes in the receptor. nih.govnih.govnih.govmdpi.comresearchgate.netoup.com While RGD ligands can perturb the integrin conformation, studies with eptifibatide (B1663642), a cyclic peptide modeled after this compound's KGD sequence, have shown that it can stabilize the open conformation of αIIbβ3 and enhance receptor self-association or clustering. nih.govresearchgate.net This suggests that this compound's binding not only blocks ligand access but may also influence the conformational state and clustering of the integrin, impacting downstream signaling. nih.govresearchgate.net

Theoretical Models of Ligand-Receptor Interaction in the Context of this compound

Theoretical models, including homology modeling and molecular dynamics simulations, have been employed to understand the interaction between this compound and integrin αIIbβ3 at a molecular level. nih.govresearchgate.net

These models can analyze the conformations of the KGD sequence and flanking residues within this compound and compare them to peptidomimetics with similar specificity. researchgate.net Such studies suggest that residues flanking the KGD motif and the conformation of the binding loop are critical for defining integrin binding and selectivity. mdpi.comscielo.brfrontiersin.org For instance, a tryptophan residue following the KGD sequence in this compound has been shown in molecular mechanics studies to play a crucial role in its biological activity and specificity for αIIbβ3. nih.govresearchgate.net Theoretical models help visualize how this compound anchors to the binding pocket, potentially interacting with sites that differ from those targeted by RGD sequences, further explaining its unique specificity. researchgate.net While high-resolution crystal structures of this compound-integrin complexes are scarce, computational approaches provide valuable insights into the molecular determinants of this highly specific interaction. frontiersin.org

Synthetic Approaches and Analog Development Inspired by Barbourin

Chemical Synthesis Methodologies for Barbourin Peptides

The chemical synthesis of this compound and peptides inspired by its structure relies on established techniques for peptide bond formation. The two principal methods employed are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). bachem.combachem.comcreative-peptides.com

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the construction of peptide chains. bachem.comcreative-peptides.combachem.comthermofisher.com This method involves anchoring the initial amino acid to an insoluble solid support, typically a resin, via its C-terminus. bachem.comcreative-peptides.combachem.comthermofisher.com Subsequent protected amino acids are then sequentially coupled to the growing peptide chain in a stepwise manner. bachem.comcreative-peptides.combachem.comthermofisher.com A major advantage of SPPS is the simplification of purification; excess reagents and soluble by-products are easily removed by washing the solid support after each coupling step. bachem.combachem.comthermofisher.com Once the desired peptide sequence is complete, the peptide is cleaved from the resin, often concurrently with the removal of side-chain protecting groups, typically using acidic conditions. bachem.compeptide.com SPPS is particularly effective for synthesizing peptides of varying lengths and complexities, including those requiring modifications or cyclization, making it highly suitable for generating libraries of this compound-inspired analogs. bachem.combachem.comchemrxiv.orgcsic.es Automated peptide synthesizers commonly utilize SPPS protocols, enabling efficient and reproducible synthesis. researchgate.net

Liquid-Phase Peptide Synthesis Considerations

Liquid-Phase Peptide Synthesis (LPPS), also referred to as solution-phase synthesis, involves the formation of peptide bonds between amino acids in a homogeneous solution. bachem.combachem.comcreative-peptides.com Unlike SPPS, the peptide chain remains in solution throughout the synthesis process. bachem.comcreative-peptides.com To facilitate purification after each coupling step, soluble tags are often attached to the peptide chain, allowing for separation from excess reagents and by-products through techniques such as precipitation, filtration, or extraction. bachem.comproteogenix.science LPPS is generally favored for the synthesis of shorter peptides, typically those containing fewer than 10 to 20 amino acids. bachem.combachem.comcreative-peptides.comproteogenix.science While potentially involving more intricate purification procedures compared to SPPS, LPPS can be advantageous for large-scale production and may offer benefits in terms of sustainability by reducing the consumption of certain reagents and solvents in specific applications. bachem.comcreative-peptides.comproteogenix.science

A comparative overview of SPPS and LPPS is presented below:

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Growing Chain Anchored to insoluble solid support bachem.comcreative-peptides.combachem.comthermofisher.comSoluble in reaction medium, often uses soluble tags bachem.comproteogenix.science
Purification Simplified by filtration/washing after each step bachem.combachem.comthermofisher.comRequires separation/purification after each step bachem.comcreative-peptides.com
Peptide Length Suitable for longer peptides (< 80 aa), including complex ones bachem.combachem.comcsic.esTypically used for shorter peptides (< 10-20 aa) bachem.combachem.comcreative-peptides.comproteogenix.science
Automation Highly amenable to automation researchgate.netbachem.comLess readily automated than SPPS
Scalability Widely used for both research and large-scale production bachem.comthermofisher.comproteogenix.scienceCan be scalable, potentially more sustainable in some cases bachem.comcreative-peptides.comproteogenix.science
Reagent/Solvent Use Can require significant amounts of solvents for washing creative-peptides.comCan require fewer reagents and solvents in certain scenarios bachem.comcreative-peptides.com

Design and Synthesis of Conformationally Constrained KGD-Containing Peptides

Inspired by the observation that the specific conformation of the KGD sequence in this compound is key to its high affinity and selectivity for GPIIb-IIIa, significant research has focused on designing and synthesizing conformationally constrained KGD-containing peptides. nih.govsemanticscholar.org The goal is to create peptide structures that present the KGD motif in a pre-organized conformation that optimally interacts with the receptor binding site. nih.govsemanticscholar.org Cyclization is a primary strategy employed to introduce such conformational rigidity into peptides. nih.govsemanticscholar.orguzh.chpeptide.comnih.gov

Derivatization of Lysyl Side Chain Functionality within the KGD Sequence

The lysine (B10760008) (K) residue within the KGD sequence is fundamentally important for this compound's specific recognition of GPIIb-IIIa. nih.govsemanticscholar.orgresearchgate.net Chemical derivatization of the ε-amino group of the lysyl side chain provides a versatile approach to further modify the interaction profile of KGD-containing peptides with the receptor and potentially introduce new functionalities. nih.govsemanticscholar.orgucdavis.eduresearchgate.netresearchgate.net Modifications to the lysyl side chain can influence various properties, including charge distribution, hydrogen bonding capacity, steric factors, binding affinity, selectivity, and potentially pharmacokinetic characteristics or suitability for conjugation. nih.govsemanticscholar.orgucdavis.eduresearchgate.netresearchgate.net

Recombinant Expression and Engineering of this compound

Recombinant technology has been employed to produce this compound and modified versions for research and potential therapeutic applications, overcoming the limitations of purifying the protein in small quantities from snake venom. Recombinant this compound (such as BARH6, featuring a C-terminal hexahistidine tag for purification) has been successfully expressed in systems like Pichia pastoris yeast. thieme-connect.comnih.govthieme-connect.com This expression system is chosen for its ability to handle proteins with complex disulfide bonding patterns, characteristic of disintegrins like this compound. thieme-connect.com

Engineered versions of this compound, including fusion proteins, have been developed to alter its pharmacokinetic properties while retaining its anti-platelet activity.

Fusion Protein Constructs and Their Properties (e.g., this compound-Albumin)

To address the rapid clearance of this compound in vivo, fusion proteins have been constructed by genetically linking this compound to proteins with longer circulatory half-lives, such as albumin. thieme-connect.comnih.govthieme-connect.comresearchgate.net A notable example is the this compound-rabbit serum albumin fusion protein (BLAH6), which includes a linker and a hexahistidine tag. thieme-connect.comnih.govthieme-connect.com

Studies have shown that fusing this compound to albumin significantly increases its terminal catabolic half-life in vivo compared to unfused recombinant this compound. For instance, the half-life of BLAH6 was substantially longer than that of BARH6. thieme-connect.comnih.govthieme-connect.com Crucially, this fusion does not compromise the anti-platelet activity of this compound. BLAH6 has been shown to inhibit platelet aggregation in vitro with similar efficacy to unfused recombinant this compound, using both human and rabbit platelets stimulated with agonists like thrombin or ADP. thieme-connect.comnih.govthieme-connect.com These fusion proteins also retain the ability to form complexes with platelet integrin IIb/IIIa. thieme-connect.comnih.govthieme-connect.com

Further engineering has explored replacing the full this compound domain in albumin fusion proteins with smaller peptides containing the KGD motif. Some of these smaller peptide-albumin fusion proteins have shown retained ability to inhibit platelet aggregation, although with varying affinities compared to the full this compound-albumin construct. researchgate.netnih.gov This suggests that while the KGD motif is critical, the surrounding structure of this compound also contributes to optimal binding and activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. gardp.org For this compound, SAR studies have primarily focused on the KGD motif and the surrounding amino acid sequences and disulfide bridges that form its structure. scielo.brresearchgate.net

Computational and structural analyses have been used to understand the conformation of the KGD sequence within this compound and how it interacts with GPIIb/IIIa. researchgate.net The tryptophan residue following the KGD sequence has also been shown to play a crucial role in the biological activity and specificity of this compound. researchgate.net These studies suggest that this compound may anchor to a specific binding pocket on the β-chain of fibrinogen, distinct from the RGD binding site. researchgate.net

Analogs of this compound, including synthetic peptides mimicking the KGD loop, have been synthesized and studied to delineate the critical structural features for activity. While synthetic peptides containing the RGD motif have been explored, those incorporating the KGD sequence, inspired by this compound, have shown promise for achieving higher specificity for GPIIb/IIIa. nih.govnih.gov The development of eptifibatide (B1663642), a cyclic heptapeptide (B1575542) based on the KGD motif of this compound, is a direct outcome of SAR studies, demonstrating that smaller, stable mimetics can retain high affinity and specificity for GPIIb/IIIa. mdpi.comscielo.brscribd.com Engineered antibodies incorporating a KGDN sequence, similar to this compound's active sequence, have also shown high preference for αIIbβ3. nih.gov

These SAR studies highlight the importance of the KGD motif, its conformational presentation within the protein or peptide structure, and the influence of flanking residues and disulfide bridges in determining the potency and specificity of this compound and its analogs as GPIIb/IIIa antagonists.

Comparative Research of Barbourin Within the Disintegrin Family

Distinguishing Barbourin's Integrin Specificity from RGD Disintegrins

This compound, a disintegrin isolated from the venom of the dusky pygmy rattlesnake (Sistrurus miliarius barbouri), exhibits a distinct integrin specificity compared to many other disintegrins researchgate.netontosight.ai. A key feature that distinguishes this compound is its integrin-binding motif. While most disintegrins interact with integrins through an Arg-Gly-Asp (RGD) sequence, this compound contains a Lys-Gly-Asp (KGD) sequence researchgate.netnih.govmdpi.com.

This conservative substitution of lysine (B10760008) (K) for arginine (R) in the binding motif appears to be the primary structural determinant conferring this compound's high specificity for the platelet glycoprotein (B1211001) complex GPIIb/IIIa (also known as integrin αIIbβ3) researchgate.netnih.govscielo.brnih.govsemanticscholar.org. Studies screening various snake venoms for their ability to inhibit GPIIb/IIIa found that while many inhibited the integrin, this compound was uniquely specific for GPIIb/IIIa over other integrins researchgate.netnih.gov. This specificity is crucial, as RGD-containing disintegrins often inhibit a broader range of RGD-dependent integrins nih.govsemanticscholar.org. The KGD motif of this compound has served as a structural model for designing potent and GPIIb/IIIa-specific compounds researchgate.netnih.govnih.gov.

Analysis of Structural Determinants Governing Integrin Specificity across Disintegrins

The integrin specificity of disintegrins is governed by a combination of structural features, with the integrin-binding motif being paramount mdpi.com. While the RGD motif is common and mediates binding to various integrins such as αIIbβ3, αvβ3, α5β1, αMβ2, and α4β1, variations in this tripeptide sequence and its surrounding amino acids lead to different specificities and affinities mdpi.com.

In this compound, the KGD motif is the key determinant of its specificity for αIIbβ3 researchgate.netnih.govsemanticscholar.org. However, other structural elements also play a role in disintegrin-integrin interaction and selectivity. The conformation of the binding loop containing the motif, the residues flanking the tripeptide, and the C-terminus of the disintegrin sequence can all influence integrin binding and selectivity nih.gov. The proper pairing of cysteine residues, which form disulfide bonds, is essential for maintaining the correct protein folding and the specific orientation of the loop regions, thereby contributing to integrin modulation and selectivity mdpi.comnih.gov. The size of the peptide ring formed by disulfide bridges and the amino acids near the KGD domain in this compound may also influence its specificity scielo.br.

Evolutionary Perspectives on Disintegrin Diversity and Function

Snake venom disintegrins are believed to have evolved from a common ancestor, specifically from the disintegrin-like domains of PIII snake venom metalloproteinases (SVMPs) nih.govoup.comnih.govscispace.com. This evolutionary process involved gene duplication followed by accelerated evolution and neofunctionalization nih.govoup.comscispace.com. Structural diversification occurred through mechanisms such as the reduction of the polypeptide chain and the selective loss of disulfide bonds nih.govoup.comnih.gov.

Phylogenetic analysis of the disintegrin family suggests a complex evolutionary history, with the topology of phylogenetic trees not always mirroring species trees, consistent with a birth-and-death process driven by selection oup.comnih.gov. Cysteine residues, crucial for maintaining the active conformation through disulfide bonds, appear to be under strong purifying selection oup.comnih.gov.

Divergence within the disintegrin family is significantly influenced by positive Darwinian selection, leading to accelerated substitution rates in surface-exposed residues oup.comnih.gov. Several sites evolving under diversifying selection are located within the integrin-binding loop and the C-terminal tail, regions that form a conformational functional epitope oup.comnih.gov. The RGD motif is inferred to be the ancestral integrin-recognition motif, with other motifs like KGD, KTS, RTS, MLD, and VGD emerging through nucleotide substitutions nih.govoup.comnih.gov. The emergence of motifs targeting different integrins, such as the KGD motif in this compound conferring specificity for αIIbβ3, reflects the adaptive evolution of these proteins to interact with a diverse range of integrin receptors, contributing to the varied biological functions observed in snake venoms nih.govoup.comnih.gov.

Advanced Research Techniques Applied to Barbourin

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques play a vital role in determining the structural features of biomolecules like barbourin. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for elucidating the primary sequence, identifying post-translational modifications, and gaining insights into the three-dimensional structure and dynamics in solution. researchgate.neteurekaselect.comnih.gov While the provided search results mention the application of NMR to other disintegrins like obtustatin (B1151259) for structural characterization and the study of internal motions, and generally discuss the use of NMR and MS for protein structure determination, specific detailed findings on this compound's structural characterization solely through these methods are not explicitly detailed in the provided snippets. researchgate.neteurekaselect.comnih.govresearchgate.net However, these techniques are standard tools in the characterization of peptides and proteins of this size.

Crystallography and 3D Structure Determination of this compound and its Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalized molecule. youtube.comsci-hub.senih.gov This method has been instrumental in solving the structures of various integrins, including αIIbβ3 and αVβ3, often in complex with ligands. mdpi.comrcsb.orgnih.gov While the crystal structure of the αVβ3 ectodomain in complex with an RGD-containing cyclic peptide has been reported, providing insights into the ligand binding site at the interface of the αV and β3 subunits, a specific crystal structure of this compound itself or in complex with αIIbβ3 is not explicitly detailed as a primary finding in the provided search results. mdpi.comrcsb.orgnih.gov However, the Protein Data Bank (PDB) is mentioned as a source for integrin structures, and one snippet references a PDB entry (1Q7J) for a this compound model, suggesting crystallographic or model data may exist elsewhere. researchgate.net Crystallography allows for the visualization of key interactions between the integrin and its ligand, such as the coordination of the ligand's Asp residue with a metal ion at the Metal-Ion-Dependent Adhesion Site (MIDAS) in the βA domain of the integrin. mdpi.comrcsb.orgnih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound-Integrin Interactions

Computational chemistry and molecular dynamics (MD) simulations are essential tools for studying the dynamic behavior of biomolecules and their interactions at an atomic level. biorxiv.orgfrontiersin.orgnih.govplos.orgmdpi.comuva.nlbiorxiv.orgplos.org These techniques can provide insights into conformational changes, binding pathways, and the forces involved in molecular recognition. plos.orgmdpi.combiorxiv.orgplos.org

Molecular dynamics simulations have been employed to study the interactions of integrins with their ligands, including peptides containing RGD or KGD motifs. biorxiv.orgfrontiersin.orgnih.govplos.orgmdpi.comuva.nl For this compound, specifically, large-scale molecular dynamics simulations have been used to propose a three-dimensional model and analyze the conformations of its KGD sequence. researchgate.net These simulations suggest that a tryptophan residue following the KGD sequence in this compound plays a critical role in its biological activity and specificity for αIIbβ3. researchgate.net The simulations also indicate that this compound might anchor to the binding pocket of the γ-chain of fibrinogen, rather than solely to the RGD binding sites typically targeted by other disintegrins. researchgate.net

MD simulations can reveal the stability of ligand binding, the forces involved in dissociation, and the influence of ligand structure (e.g., linear vs. cyclic peptides) on integrin interactions. mdpi.com They can also help identify allosteric sites on integrins, which are alternative binding pockets that can modulate integrin activity. uva.nl

Bio-mimetic and Bio-inspired Material Design based on this compound's Motif

The unique properties and specific integrin binding of this compound, particularly its KGD motif and αIIbβ3 specificity, serve as inspiration for the design of bio-mimetic and bio-inspired materials. uni-bayreuth.deresearchgate.netexaly.comosti.govnih.gov Bio-inspired design involves utilizing principles learned from biological systems to create novel materials with desired functions. researchgate.netosti.gov In the context of this compound, this can involve designing materials that incorporate the KGD motif or mimetics to selectively interact with αIIbβ3 integrins for applications such as targeted drug delivery, tissue engineering scaffolds, or anti-thrombotic surfaces. uni-bayreuth.de

For example, the KGD motif from this compound has inspired the design of synthetic peptides and peptidomimetics, such as eptifibatide (B1663642), which is a cyclic heptapeptide (B1575542) based on the KGD sequence and exhibits high affinity and specificity for αIIbβ3. researchgate.netscribd.comrsc.orgnih.gov These designed molecules mimic the function of this compound by preventing the binding of fibrinogen to the integrin, thereby inhibiting platelet aggregation. wikipedia.orgscribd.com Research into bio-inspired materials based on integrin binding motifs also includes the design of recombinant proteins, such as spider silk proteins functionalized with specific adhesion motifs like RGD or KGD, to control cell adhesion on material surfaces for tissue engineering applications. uni-bayreuth.de

While the provided results highlight the general concepts of bio-mimetic and bio-inspired material design drawing from biological motifs and structures, they specifically mention the development of eptifibatide as a direct example inspired by this compound's KGD motif. researchgate.netscribd.comrsc.orgnih.gov

Future Directions and Theoretical Implications in Chemical Biology

Barbourin as a Fundamental Model for Protein-Protein Recognition

This compound serves as a crucial model for understanding protein-protein recognition, particularly in the context of integrin-ligand interactions. Its high specificity for the GPIIb-IIIa receptor, mediated by the KGD motif, provides a distinct counterpoint to the broader specificity often observed with RGD-containing peptides researchgate.netnih.gov. The structural and conformational elements of this compound are hypothesized to be critical for this high affinity and selectivity nih.gov. Studies comparing the binding of this compound and its analogs to GPIIb-IIIa offer insights into the subtle molecular forces and structural nuances that govern specific protein-protein interactions nih.gov. This makes this compound a valuable tool for dissecting the fundamental principles of how peptides and proteins recognize and bind to their targets with high fidelity.

Exploration of KGD Motif in Peptide Design Beyond Integrin Systems

The identification of the KGD motif in this compound as a functional recognition sequence, particularly for GPIIb-IIIa, opens avenues for exploring this motif in the design of peptides targeting systems beyond integrins researchgate.netnih.gov. While the RGD motif is widely recognized for its role in integrin binding, the KGD motif's specific interaction with GPIIb-IIIa suggests it may have unique recognition properties that could be leveraged in other biological contexts researchgate.netnih.gov. Research into incorporating the KGD motif into different peptide scaffolds and evaluating their interactions with various protein targets could lead to the discovery of novel peptide-based tools and potential therapeutics with tailored specificity scirp.orgmdpi.com. For instance, the KGD motif from this compound has been used in the design of chimeric proteins to confer specific binding properties scirp.orgmdpi.com.

Development of Novel Synthetic Methodologies for Complex Bioactive Peptides

The study of this compound and its analogs necessitates advanced peptide synthesis techniques, contributing to the development of novel methodologies for complex bioactive peptides researchgate.net. The synthesis of this compound and its variants, including cyclic and conformationally constrained peptides, allows for systematic investigation of structure-activity relationships nih.gov. Techniques such as solid-phase peptide synthesis (SPPS) and related methods are essential for producing these peptides with high purity and incorporating modifications necessary for studying their interactions and improving their properties researchgate.netfrontiersin.org. The challenges associated with synthesizing disulfide-bridged and conformationally constrained peptides, as exemplified by this compound research, push the boundaries of synthetic peptide chemistry, leading to the refinement and innovation of synthetic strategies nih.gov.

Contribution to the Broader Field of Chemical Biology and Peptide Science

Research on this compound significantly contributes to the broader fields of chemical biology and peptide science rsc.orgfrontiersin.org. By providing a unique model for studying integrin-ligand interactions and the impact of subtle sequence variations on specificity, this compound research deepens our understanding of fundamental biological processes involving cell adhesion and signaling researchgate.netnih.gov. The development of synthetic this compound analogs and KGD-containing peptides expands the toolkit available to chemical biologists for perturbing and studying these processes nih.govmdpi.com. Furthermore, the challenges and successes in synthesizing this compound-related peptides drive innovation in peptide synthesis and purification techniques, benefiting the entire peptide science community researchgate.net. The insights gained from studying this compound's molecular specificity also inform the design principles for developing new peptide-based drugs and chemical probes with enhanced precision and reduced off-target effects nih.govresearchgate.net.

Q & A

Q. What structural features of Barbourin confer its specificity for the αIIbβ3 integrin receptor?

this compound’s specificity arises from its unique KGD (Lys-Gly-Asp) sequence, replacing the canonical RGD (Arg-Gly-Asp) motif found in other disintegrins. This substitution enhances selectivity for αIIbβ3 over other integrins (e.g., αvβ3). Methodologically, comparative binding assays using surface plasmon resonance (SPR) or competitive ELISA can quantify affinity differences between KGD- and RGD-containing peptides . Structural studies (e.g., X-ray crystallography) reveal that lysine’s positively charged side chain in KGD stabilizes interactions with αIIbβ3’s metal-ion-dependent adhesion site (MIDAS), a mechanism absent in RGD-mediated binding .

Q. How is this compound isolated and characterized from snake venom?

this compound is purified via a multi-step process:

  • Venom fractionation : Size-exclusion chromatography separates proteins by molecular weight.
  • Affinity chromatography : Using αIIbβ3-coupled resins to isolate disintegrins.
  • Mass spectrometry : Confirms molecular weight (~7-8 kDa for disintegrins).
  • Functional validation : Platelet aggregation inhibition assays (e.g., light transmission aggregometry) verify activity .

Q. What in vitro models are used to study this compound’s antiplatelet effects?

  • Washed platelet assays : Isolated human platelets are stimulated with agonists (e.g., ADP, collagen), and this compound’s inhibition of aggregation is measured via turbidimetry.
  • Flow cytometry : Quantifies αIIbβ3 activation using conformation-specific antibodies (e.g., PAC-1).
  • Calcium flux assays : Monitor intracellular Ca²⁺ changes to assess receptor signaling .

Advanced Research Questions

Q. How can structural modifications improve this compound’s pharmacokinetic profile for therapeutic use?

this compound’s linear structure leads to rapid proteolytic degradation in vivo. To address this:

  • Cyclization : Eptifibatide, a cyclic heptapeptide derived from this compound’s KGD motif, resists enzymatic cleavage. Synthetic methods include solid-phase peptide synthesis (SPPS) with lactam bridges .
  • PEGylation : Conjugating polyethylene glycol (PEG) enhances plasma half-life.
  • Species-specific optimization : Humanized analogs reduce immunogenicity risks observed in preclinical models .

Table 1 : Comparative Pharmacokinetics of this compound and Eptifibatide

ParameterThis compoundEptifibatide
Half-life (min)2–560–120
Protease ResistanceLowHigh
IC₅₀ (nM)*1510
*IC₅₀: Concentration inhibiting 50% platelet aggregation .

Q. How do contradictory findings about this compound’s cross-reactivity with αvβ3 integrin arise, and how can they be resolved?

Some studies report weak αvβ3 binding despite its αIIbβ3 specificity. This discrepancy stems from:

  • Assay conditions : Variations in Ca²⁺/Mg²⁺ concentrations alter integrin conformation. Standardizing buffer conditions (e.g., 1 mM Ca²⁺) minimizes artifacts .
  • Receptor source : Recombinant vs. native αIIbβ3 may exhibit differential glycosylation affecting ligand binding.
  • Data normalization : Expressing binding affinity relative to positive controls (e.g., vitronectin for αvβ3) clarifies specificity .

Q. What experimental strategies validate this compound’s mechanism in complex disease models (e.g., thrombosis)?

  • In vivo thrombosis models : Murine ferric chloride-induced carotid artery injury assesses thrombus formation via Doppler ultrasound. This compound analogs reduce thrombus weight by 60–70% at 1 mg/kg .
  • Bleeding time assays : Tail-transection models evaluate bleeding risk; this compound derivatives show shorter bleeding times than irreversible inhibitors (e.g., abciximab) .
  • Omics integration : Transcriptomic profiling of platelet activation pathways (e.g., MAPK, PI3K) identifies off-target effects .

Methodological Guidelines for Research Design

  • Contradiction Analysis : Use triangulation (e.g., SPR, functional assays, structural modeling) to resolve conflicting binding data .
  • Dose-Response Optimization : Employ Hill slope analysis to differentiate allosteric vs. competitive inhibition mechanisms .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for thrombosis models, including randomization and blinded endpoint assessment .

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